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Dimethyl bis(hydroxymethyl)malonate

Cat. No.: B8058025
M. Wt: 384.33 g/mol
InChI Key: MPMAOPGCMDRAMA-UHFFFAOYSA-N
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Description

Contextualization within Malonate Ester Derivatives Chemistry

The chemistry of malonate esters, such as dimethyl malonate and diethyl malonate, is a cornerstone of organic synthesis. wikipedia.orgwikipedia.org These compounds are notable for the high acidity of the methylene (B1212753) group (the -CH₂- group) positioned between the two carbonyl groups of the esters. ucalgary.ca This acidity allows for the easy removal of a proton by a base to form a stable carbanion, known as an enolate. ucalgary.camasterorganicchemistry.com

This enolate is a powerful nucleophile that can react with various electrophiles, most commonly alkyl halides, in a reaction known as the malonic ester synthesis. masterorganicchemistry.comwikipedia.org This process is fundamental for forming new carbon-carbon bonds. masterorganicchemistry.com Dimethyl bis(hydroxymethyl)malonate is a direct product of this reactivity, formed by the reaction of dimethyl malonate with two equivalents of formaldehyde (B43269). google.com In this case, formaldehyde acts as the electrophile, and the reaction adds a hydroxymethyl (-CH₂OH) group to the central carbon in two successive steps.

The synthesis of barbiturates, a class of sedative drugs, historically relies on the reaction of disubstituted malonic esters with urea. libretexts.org While typically involving alkyl groups, the fundamental reactivity of the malonate ester is the key. wikipedia.orglibretexts.org

Significance of Hydroxymethylated Malonate Scaffolds in Synthetic Chemistry

The presence of two hydroxymethyl groups makes this compound a valuable building block in synthetic chemistry. These hydroxyl groups can undergo a wide range of reactions typical of alcohols, such as esterification and etherification, while the ester groups of the malonate can be hydrolyzed and decarboxylated. orgsyn.org

This dual reactivity allows for the creation of diverse molecular architectures:

Polymer Chemistry: The diol nature of bis(hydroxymethyl)malonates makes them excellent monomers or crosslinking agents for producing polyesters and polyurethanes. They are particularly significant in the synthesis of dendrimers, which are highly branched, tree-like macromolecules. nih.gov For instance, polyester (B1180765) dendrimers based on the related 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) have been explored for biomedical applications due to their biodegradability. nih.govnih.gov

Heterocyclic Synthesis: The functional groups on the scaffold can be manipulated to form various heterocyclic compounds, which are core structures in many pharmaceuticals.

Monomer Production: A significant application is its use as a stable intermediate for the production of methylene malonates. google.comgoogle.com Methylene malonates are highly reactive monomers used to create a variety of polymers for industrial and medical products. The bis(hydroxymethyl)malonate is "cracked" through thermolysis to yield the desired methylene malonate monomer. google.com

Historical Context and Initial Research Trajectories of Bis(hydroxymethyl)malonates

The foundations for the synthesis of bis(hydroxymethyl)malonates lie in the late 19th-century exploration of malonic ester chemistry. W. H. Perkin, Jr. first demonstrated the formation of diethyl methylene malonate in 1886, a process for which diethyl bis(hydroxymethyl)malonate is a key intermediate. google.com

Early synthetic procedures for the diethyl analogue involved the reaction of diethyl malonate with formaldehyde in the presence of a basic catalyst like potassium bicarbonate. orgsyn.org These methods focused on controlling the reaction conditions to achieve a good yield of the crystalline product. orgsyn.org The initial research recognized the utility of these compounds as intermediates for preparing a range of substituted esters. orgsyn.org The development of methods to produce malonic esters themselves, such as the cyanide esterification of chloroacetic acid, was a critical precursor to this work. wikipedia.orgchemicalbook.com Over time, research has led to improved and more efficient synthesis methods, including one-pot reactions and processes that avoid the use of solvents. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O12 B8058025 Dimethyl bis(hydroxymethyl)malonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,2-bis(hydroxymethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H12O6/c2*1-12-5(10)7(3-8,4-9)6(11)13-2/h2*8-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMAOPGCMDRAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)(CO)C(=O)OC.COC(=O)C(CO)(CO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dimethyl Bis Hydroxymethyl Malonate

Established Reaction Pathways for Bis(hydroxymethyl)malonate Formation

The formation of bis(hydroxymethyl)malonate derivatives is predominantly achieved through the reaction of malonate esters with formaldehyde (B43269). This reaction, a variation of the Knoevenagel condensation, adds a hydroxymethyl group to both alpha-carbons of the malonate.

Formaldehyde Condensation with Malonate Esters

The reaction of a dialkyl malonate ester with formaldehyde is the most common route to produce dialkyl bis(hydroxymethyl)malonate. google.com In this process, two equivalents of formaldehyde react with one equivalent of the malonate ester at the active methylene (B1212753) group, resulting in the addition of two hydroxymethyl (—CH₂—OH) groups. google.com The general reaction is as follows:

CH₂(COOR)₂ + 2CH₂O → (HOCH₂)₂C(COOR)₂

This reaction serves as a key step in the synthesis of methylene malonates, where the resulting dialkyl bis(hydroxymethyl)malonate is subsequently "cracked" to yield the desired monomer. google.com

The condensation reaction is typically facilitated by a catalyst. Both acidic and basic catalysts can be employed. google.com An exemplary procedure for the synthesis of diethyl bis(hydroxymethyl)malonate utilizes potassium bicarbonate as a weak base. orgsyn.org In this method, diethyl malonate is added dropwise to a solution of formaldehyde and potassium bicarbonate, maintaining the temperature between 25-30°C. orgsyn.org The reaction is stirred for an hour to ensure completion. orgsyn.org

More advanced methods have explored the use of various catalysts to improve yield and purity. For instance, the reaction can be carried out in the presence of a basic catalyst like calcium hydroxide. google.com In some patented procedures, the catalyst can be an acidic or basic catalyst, including zeolites such as aluminosilicate (B74896) and metal zeolites. google.com These catalysts can be used in a fixed-bed arrangement, where the dialkyl bis(hydroxymethyl)malonate composition is passed through a column containing the catalyst. google.com

Optimization of reaction conditions is crucial for maximizing the yield and minimizing side products. The molar ratio of formaldehyde to dialkyl malonate ester is typically around 2:1. google.com The reaction can be performed at atmospheric pressure. google.com A described synthesis of diethyl bis(hydroxymethyl)malonate reported a yield of 72-75% with a melting point of 48-50°C, which could be further purified by recrystallization to a melting point of 50-52°C. orgsyn.org Another example yielded 89-90% of diethyl bis(hydroxymethyl)malonate with a purity of 99%. google.com

Table 1: Catalyst Systems and Reaction Conditions for Diethyl bis(hydroxymethyl)malonate Synthesis

CatalystReactantsMolar Ratio (Formaldehyde:Malonate)SolventTemperature (°C)Yield (%)Purity (%)Reference
Potassium BicarbonateDiethyl Malonate, Formaldehyde2:1Water/Ether25-3072-75- orgsyn.org
Calcium HydroxideDiethyl Malonate, Formaldehyde~2:1Not specifiedNot specified-- google.com
Zeolite (Aluminosilicate or Metal)Dialkyl Malonate, FormaldehydeNot specifiedNot specifiedNot specified-- google.com
-Diethyl Malonate, FormaldehydeNot specifiedNot specifiedNot specified89-9099 google.com

The choice of solvent can significantly impact the reaction outcome. In some established procedures, the reaction is initiated in an aqueous medium, followed by extraction with an organic solvent like ether. orgsyn.org The ethereal extract is then dried and the solvent is removed to isolate the product. orgsyn.org

Interestingly, some modern approaches aim to conduct the synthesis without the addition of a solvent. google.com This solvent-free approach offers environmental and economic advantages by reducing waste and simplifying the purification process. The reaction can also be performed as a continuous process, which is beneficial for industrial-scale production. google.com After the reaction, the product mixture can be treated with a salt solution, such as sodium chloride, to facilitate phase separation and purification. google.com

For industrial applications, the scalability of the synthesis is a critical factor. The production of dialkyl bis(hydroxymethyl)malonate is often the initial step in a larger process to obtain methylene malonate monomers. google.com Therefore, developing a robust and efficient large-scale synthesis is essential.

Continuous process manufacturing is a key development in the scalable synthesis of these compounds. google.com This can involve modular units within a plant, allowing for a streamlined and controlled production flow. google.com The purification of the product on a large scale can involve techniques such as distillation and recrystallization. For instance, after ether extraction, the solvent can be distilled off, and the crude product can be crystallized from a solvent like isopropyl ether. orgsyn.org

Alternative and Emerging Synthetic Strategies for Hydroxymethylation

While the direct condensation with formaldehyde is the most common method, research into alternative synthetic strategies is ongoing. These efforts are often aimed at improving efficiency, reducing byproducts, or utilizing different starting materials. The Knoevenagel condensation, a broader class of reactions involving active methylene compounds and aldehydes or ketones, provides a foundation for exploring such alternatives. researchgate.netorganicreactions.org However, for the specific synthesis of dimethyl bis(hydroxymethyl)malonate, the direct formaldehyde route remains the most documented and practiced.

Mechanistic Investigations of the Formation Process

The formation of this compound proceeds through a base-catalyzed aldol-type condensation mechanism. The base abstracts a proton from the active methylene group of the dimethyl malonate, forming a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of formaldehyde. This addition step results in the formation of a monohydroxymethylated intermediate. The process is then repeated, with the base abstracting the remaining acidic proton from the alpha-carbon, followed by the attack of the resulting enolate on a second molecule of formaldehyde. This second addition yields the final product, this compound. The reaction is essentially a double hydroxymethylation of the malonic ester.

Elucidation of Reaction Mechanisms and Intermediates

The formation of this compound proceeds through a well-understood, stepwise mechanism involving nucleophilic addition. The reaction is typically catalyzed by a weak base, which is crucial for preventing the self-condensation of formaldehyde. wikipedia.org

The mechanism can be broken down into the following key steps:

Enolate Formation: The reaction initiates with the deprotonation of the α-carbon of dimethyl malonate by a base (B:). The methylene protons of dimethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating the formation of a resonance-stabilized enolate ion (a carbanion). amazonaws.comucalgary.camasterorganicchemistry.com This enolate is the key nucleophilic species in the reaction.

First Nucleophilic Attack: The malonate enolate attacks the electrophilic carbonyl carbon of a formaldehyde molecule. This results in the formation of an alkoxide intermediate.

First Protonation: The alkoxide intermediate is subsequently protonated by the conjugate acid of the base (BH⁺) or another proton source in the mixture, yielding dimethyl (hydroxymethyl)malonate.

Second Hydroxymethylation: The process is repeated for the second hydroxymethylation. The remaining acidic proton on the α-carbon of dimethyl (hydroxymethyl)malonate is removed by the base to form a new enolate. This enolate then attacks a second molecule of formaldehyde.

Second Protonation: The resulting alkoxide intermediate is protonated to yield the final product, this compound.

The primary intermediates in this synthetic pathway are the dimethyl malonate enolate and dimethyl (hydroxymethyl)malonate. The final diol product is often a stable, isolable compound that can be used in subsequent synthetic steps. pw.edu.plorgsyn.orggoogle.com

StepDescriptionReactantsIntermediates
1 Deprotonation Dimethyl Malonate, BaseDimethyl Malonate Enolate
2 Nucleophilic Attack Dimethyl Malonate Enolate, FormaldehydeAlkoxide Intermediate
3 Protonation Alkoxide Intermediate, Proton SourceDimethyl (hydroxymethyl)malonate
4 Second Deprotonation Dimethyl (hydroxymethyl)malonate, BaseSubstituted Enolate
5 Second Attack Substituted Enolate, FormaldehydeDi-alkoxide Intermediate
6 Final Protonation Di-alkoxide Intermediate, Proton SourceThis compound

Kinetic and Thermodynamic Considerations of the Hydroxymethylation Reaction

The hydroxymethylation of dimethyl malonate is influenced by several kinetic and thermodynamic factors that affect the reaction rate and product yield.

Kinetic Considerations: The rate of the reaction is dependent on the concentrations of the reactants and the catalyst, as well as the reaction temperature and solvent. thermofisher.comthermofisher.com The general Knoevenagel condensation is known to be significantly faster with aldehydes than with ketones due to the lower steric hindrance and greater electrophilicity of the aldehyde carbonyl carbon. thermofisher.comthermofisher.com The reaction is typically catalyzed by weak bases, such as potassium bicarbonate or amines like diethylamine (B46881) or piperidine. organicreactions.orgthermofisher.comorgsyn.org The use of a strong base is generally avoided as it can promote the self-condensation of formaldehyde (Cannizzaro reaction) or other undesirable side reactions. wikipedia.org

A detailed synthetic procedure for the analogous compound, diethyl bis(hydroxymethyl)malonate, provides practical insights into the reaction kinetics. orgsyn.org In this procedure, diethyl malonate is added dropwise to a mixture of formaldehyde and potassium bicarbonate over 40-50 minutes while maintaining the temperature between 25-30°C. orgsyn.org This controlled addition suggests that the reaction is exothermic and proceeds at a moderate rate under these conditions. After the addition is complete, the mixture is stirred for an additional hour to ensure the reaction goes to completion. orgsyn.org

Thermodynamic Considerations: The reaction is an addition reaction and is generally thermodynamically favorable at moderate temperatures. The formation of the bis-adduct is favored under ambient or cooled conditions. researchgate.net The reaction is exothermic, as evidenced by the temperature increase observed during the addition of reactants and the need for temperature control in reported procedures. pw.edu.plorgsyn.org For instance, mixing diethyl 2,2-di(hydroxymethyl)malonate with formaldehyde and methylamine (B109427) can cause the temperature to rise to 58°C or 68°C, depending on the molar ratios. pw.edu.pl

While the broader Knoevenagel condensation can involve an equilibrium with a dehydrated α,β-unsaturated product, the reaction of malonates with formaldehyde under mild basic conditions typically terminates at the stable bis(hydroxymethyl) adduct (a diol). wikipedia.orgthermofisher.comresearchgate.net The stability of this diol prevents subsequent elimination of water. In a reported synthesis of the diethyl analogue, yields of 72-75% of the crystalline product are achieved, indicating that the equilibrium lies significantly towards the formation of the diol product under these conditions. orgsyn.org

ParameterObservation / ConditionImplicationSource
Reactant Ratio 2 moles of formaldehyde per mole of malonate ester is a common stoichiometry.Drives the reaction towards the formation of the bis(hydroxymethyl) product. orgsyn.org
Catalyst Weak inorganic bases (e.g., K₂CO₃, KHCO₃) or amines are used.Controls the reaction rate and prevents side reactions like the Cannizzaro reaction. wikipedia.orgorgsyn.org
Temperature Maintained at 25-30°C during reactant addition.Balances a reasonable reaction rate with managing the exothermic nature of the reaction. orgsyn.org
Reaction Time ~1 hour of stirring after addition is complete.Ensures high conversion to the final product. orgsyn.org
Yield 72-75% for the analogous diethyl ester.The reaction equilibrium strongly favors the formation of the stable diol product. orgsyn.org

Reactivity and Advanced Chemical Transformations of Dimethyl Bis Hydroxymethyl Malonate

Reactions Involving the Hydroxyl Functional Groups

The two primary hydroxyl groups in dimethyl bis(hydroxymethyl)malonate are key to its synthetic utility, enabling a variety of functional group interconversions and the construction of more complex molecular architectures.

Esterification and Transesterification Reactions

The hydroxyl groups of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This transformation is a fundamental reaction for introducing new functional groups or for protecting the hydroxyl moieties during subsequent synthetic steps.

Transesterification, the exchange of the alkoxy group of an ester with another alcohol, is another important reaction. For instance, the transesterification of dimethyl malonate with benzyl (B1604629) alcohol has been studied using solid acid catalysts. niscpr.res.in While this specific example does not involve this compound, the principles are transferable. In a related context, the continuous transesterification of dimethyl malonate to diethyl malonate has been achieved with high yields and purity using orthotitanic acid esters as catalysts. google.com The uncatalyzed transesterification of malonates is also possible, proceeding through a cyclic enolate intermediate, which highlights the role of the enolic hydrogen. rsc.org

Reactant 1Reactant 2Catalyst/ConditionsProductReference
Dimethyl malonateBenzyl alcoholSulphated-ceria-zirconia (SCZ)Dibenzylmalonate niscpr.res.in
Dimethyl malonateEthanolOrthotitanic acid esterDiethyl malonate google.com

Etherification and Selective Alkylation of Hydroxyl Moieties

The hydroxyl groups can be converted to ethers through etherification reactions. This is typically achieved by reacting the diol with an alkyl halide in the presence of a base. Selective alkylation of one hydroxyl group over the other can be challenging but may be achieved by carefully controlling reaction conditions or by using protecting group strategies. The ability to selectively functionalize these hydroxyl groups enhances the compound's utility as a building block in multi-step syntheses.

Oxidation and Reduction Pathways of the Hydroxyl Groups

The primary hydroxyl groups of this compound can be oxidized to form the corresponding dialdehyde (B1249045) or dicarboxylic acid, depending on the oxidizing agent and reaction conditions. For example, the oxidation of primary hydroxyl groups in similar polyhydroxy compounds, such as iridoid glycosides, has been achieved using reagents like 2-iodoxybenzoic acid (IBX). nih.gov This transformation opens up pathways to a variety of other derivatives.

Conversely, while the hydroxyl groups are already in a relatively reduced state, the ester functionalities of the malonate core can be reduced. However, focusing on the hydroxyls, specific reagents could potentially be used for their removal (reduction to methyl groups), though this is a less common transformation for this particular substrate.

Cyclization Reactions and Formation of Heterocyclic Derivatives (e.g., 1,3-Dioxanes from aldehydes and ketones)

A significant application of this compound, or more commonly its diethyl counterpart, is its use as a reagent for preparing 1,3-dioxanes from aldehydes and ketones. guidechem.comsigmaaldrich.comchemicalbook.com This reaction involves the acid-catalyzed condensation of the diol with a carbonyl compound, leading to the formation of a six-membered heterocyclic ring. This transformation is valuable for protecting carbonyl groups or for creating complex cyclic structures. orgsyn.org The formation of 1,3-dioxanes is often favored due to the stability of the resulting cyclic acetal (B89532) or ketal. orgsyn.org

Furthermore, cyclization reactions can occur under different conditions. For instance, the reaction of dimethyl malonate with methyl vinyl ketone can lead to a cyclized β-hydroxyketo ester. nih.gov While this example doesn't start with the bis(hydroxymethyl) derivative, it illustrates the propensity of malonates to participate in cyclization reactions.

Carbonyl CompoundDiolCatalystProductReference
Aldehydes, KetonesDiethyl bis(hydroxymethyl)malonateAcid1,3-Dioxane derivatives guidechem.comsigmaaldrich.com
AcetalsDiethyl bis(hydroxymethyl)malonateAcid1,3-Dioxane derivatives sigmaaldrich.com

Reactions Involving the Malonate Diester Core

The central carbon of the malonate diester is flanked by two electron-withdrawing carbonyl groups, rendering the α-carbon acidic and nucleophilic upon deprotonation.

Alkylation and Functionalization at the α-Carbon

The α-carbon of the malonate core is not directly substituted in this compound. However, in the parent dimethyl malonate, this position is readily alkylated. The malonic ester synthesis is a classic method for preparing carboxylic acids from alkyl halides. libretexts.org This involves the deprotonation of the α-carbon with a base, followed by nucleophilic attack on an alkyl halide. libretexts.orglibretexts.org This process can be repeated to introduce a second alkyl group. libretexts.org While the presence of the hydroxymethyl groups in the target compound complicates direct α-alkylation due to the presence of acidic hydroxyl protons, the principle of α-carbon reactivity in malonates is fundamental. libretexts.org Recent advances have focused on the enantioselective α-alkylation of malonate derivatives using phase-transfer catalysis to create chiral centers. frontiersin.org

Malonate DerivativeAlkylating AgentBase/CatalystProductReference
Diethyl malonateAlkyl halideSodium ethoxideα-Substituted malonic ester libretexts.org
Diphenylmethyl tert-butyl α-alkylmalonateAlkyl halide(S,S)-3,4,5-trifluorophenyl-NAS bromideChiral α,α-dialkylmalonate frontiersin.org

Knoevenagel Condensation and Related Carbonyl Chemistry

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl, followed by a dehydration reaction. wikipedia.org In the context of this compound, the compound itself is the product of such a reaction, not typically a starting material. The synthesis involves the reaction of dimethyl malonate with formaldehyde (B43269) in the presence of a basic catalyst. thermofisher.comgoogleapis.com

While the central carbon of this compound lacks active hydrogens for further Knoevenagel-type reactions, its two hydroxymethyl groups can participate in other forms of carbonyl chemistry. For instance, diethyl bis(hydroxymethyl)malonate is utilized as a reagent for the preparation of 1,3-dioxanes from aldehydes, ketones, or their corresponding acetals. This transformation involves the acid-catalyzed reaction of the two hydroxyl groups with a carbonyl compound to form a cyclic acetal or ketal.

Decarboxylation Reactions and Subsequent Transformations

The direct decarboxylation of this compound is not a commonly reported transformation. Typically, malonic esters undergo decarboxylation after one of the ester groups is hydrolyzed to a carboxylic acid. masterorganicchemistry.com This process, often referred to as the Krapcho decarboxylation when conducted in polar aprotic solvents with salts, is a robust method for removing a carboxyl group. lookchemmall.comorganic-chemistry.org

For this compound, a plausible pathway for decarboxylation would involve the following steps:

Hydrolysis: Selective hydrolysis of one or both methyl ester groups using acidic or basic conditions to yield the corresponding mono- or di-carboxylic acid.

Decarboxylation: Heating the resulting malonic acid derivative causes the loss of carbon dioxide, a reaction that proceeds readily for β-keto acids and malonic acids through a cyclic transition state. masterorganicchemistry.com

This sequence would lead to the formation of α-substituted propionic acid derivatives. The specific product would depend on whether one or both ester groups are hydrolyzed and subsequently decarboxylated.

Preparation of Advanced Synthetic Intermediates and Derivatives

This compound is a key precursor for creating more complex molecules and monomers, leveraging the reactivity of its hydroxyl and ester functionalities.

Synthesis of Methylene Malonate Monomers via Thermolytic Processes

A significant application of dialkyl bis(hydroxymethyl)malonates is their use as stable intermediates for the production of methylene malonate monomers, which are valuable for creating a wide variety of polymers. google.com The process involves the thermal decomposition (thermolysis) of the bis(hydroxymethyl)malonate intermediate. google.comgoogle.com

In this method, this compound is subjected to thermolysis, often in the presence of a suitable catalyst like a zeolite, to generate the desired dimethyl methylene malonate monomer. google.com The reaction essentially involves the elimination of two molecules of water and the formal loss of formaldehyde. The process can be designed as a continuous operation where the intermediate is added onto a heated catalyst, and the resulting monomer is collected and purified. wikipedia.orggoogle.com One patented method describes passing the dialkyl bis(hydroxymethyl)malonate composition through a heated catalyst column to produce the monomer. google.com Another approach involves a modified Knoevenagel reaction between dimethyl malonate and paraformaldehyde, catalyzed by zinc acetate (B1210297) dihydrate, to form a reaction complex which is then cracked via a depolymerization process to yield dimethyl methylene malonate. googleapis.com

Table 1: Representative Conditions for Thermolysis of Dialkyl bis(hydroxymethyl)malonate

Parameter Condition Source(s)
Intermediate Dialkyl bis(hydroxymethyl)malonate google.comgoogle.com
Catalyst Zeolite, Zinc Acetate Dihydrate googleapis.comgoogle.com
Temperature 180°C to 250°C google.com
Process Type Continuous or Batch googleapis.comgoogle.com
Product Methylene Malonate Monomer googleapis.comgoogle.comgoogle.com

Introduction of Diverse Functional Moieties via Derivatization

The two primary hydroxyl groups and two methyl ester groups on this compound provide multiple sites for derivatization to introduce diverse functionalities. Diethyl bis(hydroxymethyl)malonate is noted as a useful intermediate for preparing various substituted malonic and acrylic esters. orgsyn.org

Reactions at the Hydroxyl Groups: The two -CH₂OH groups can undergo standard alcohol reactions.

Esterification/Acylation: Reaction with acyl chlorides or anhydrides can convert the hydroxyls into esters, introducing new alkyl or aryl chains.

Etherification: Williamson ether synthesis or reaction with other alcohols under acidic conditions can form ethers.

Halogenation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl groups with halogen atoms, creating reactive sites for nucleophilic substitution.

Reactions at the Ester Groups: The methyl ester functionalities can also be modified.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can swap the methyl groups for other alkyl or functionalized groups.

Amidation: Reaction with amines can convert the esters into amides.

Hydrolysis: As mentioned previously, controlled hydrolysis can convert one or both esters into carboxylic acids, which are themselves versatile functional groups for further reactions. masterorganicchemistry.com

Stereoselective Transformations and Chiral Derivatization

This compound is an achiral molecule as it possesses a plane of symmetry. The introduction of chirality would require a desymmetrization reaction, where the two chemically equivalent hydroxymethyl groups are made to react differently. This can be achieved using chiral catalysts or reagents.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

As a Versatile Building Block for Complex Molecular Architectures

The compound's bifunctionality is key to its role as a versatile building block. The hydroxyl groups can undergo reactions such as esterification and etherification, while the malonate ester portion is amenable to reactions like hydrolysis, decarboxylation, and condensation. This allows for the systematic and controlled addition of various molecular fragments, leading to the construction of highly functionalized and complex target molecules.

Dimethyl bis(hydroxymethyl)malonate has proven to be a valuable precursor in the synthesis of key intermediates for several important classes of therapeutic agents.

This compound is utilized as a reagent in the synthesis of precursors for HIV-1 protease inhibitors. These inhibitors are a critical class of antiretroviral drugs that block the action of the viral protease, an enzyme essential for the maturation of the HIV virus. The specific structural features of this compound allow for its incorporation into the complex molecular frameworks of these life-sustaining medications.

The synthesis of intermediates for antiplasmin drugs also employs this compound. Antiplasmin agents are used to prevent the breakdown of blood clots and are important in treating certain bleeding disorders. The chemical reactivity of this compound facilitates the construction of the molecular backbone required for these specialized therapeutic compounds.

While specific, detailed examples in peer-reviewed literature are not abundant, this compound is recognized as a building block in the synthesis of agrochemicals and fine chemicals. guidechem.com Its ability to introduce a geminal bis(hydroxymethyl) motif is valuable in creating a diverse range of molecules with potential applications in crop protection and the production of other specialized, high-value chemicals.

Synthesis of Pharmaceutical Intermediates

Role in Chiral Catalysis and Ligand Design

The development of catalysts that can control the stereochemical outcome of a chemical reaction is a major focus in modern chemistry. The structural framework of bis(hydroxymethyl)malonate esters serves as a foundation for the synthesis of chiral ligands used in asymmetric catalysis.

While direct research on the use of this compound as a precursor for chiral ligands is limited in publicly available literature, the closely related diethyl bis(hydroxymethyl)malonate has been successfully employed in this capacity. For instance, it has been used to prepare 2-Aryl-5,5-bis(oxazolin-2-yl)-1,3-dioxanes. epdf.pub These compounds are effective chiral ligands in copper-catalyzed asymmetric cyclopropanation reactions, achieving high levels of enantioselectivity. epdf.pub The synthesis involves the condensation of the bis(hydroxymethyl)malonate with amino alcohols and aromatic aldehydes. epdf.pub This example illustrates the potential of the bis(hydroxymethyl)malonate core structure in the design and synthesis of sophisticated chiral ligands for asymmetric catalysis.

Information regarding "this compound" in the requested applications is not available in the public domain.

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Despite a thorough search of scientific literature and chemical databases, no specific data or research findings were found that detail the use of “this compound” in these particular advanced organic synthesis and medicinal chemistry applications. The available information primarily discusses related compounds, such as dimethyl malonate or diethyl bis(hydroxymethyl)malonate, in these contexts.

Therefore, the generation of a scientifically accurate and detailed article on “this compound” focusing on the specified subsections is not possible at this time due to the absence of relevant source material in the public domain.

Polymer Chemistry and Materials Science Applications of Dimethyl Bis Hydroxymethyl Malonate

Polyol Precursor for Polymerization Reactions

The presence of two hydroxyl groups enables Dimethyl bis(hydroxymethyl)malonate to act as a diol, or polyol, in polymerization reactions. This functionality is key to its role in creating complex polymer structures.

Synthesis of Malonate-Based Polyesters

This compound is a key monomer in the synthesis of malonate-based polyesters. These polymers are of growing interest due to their potential biodegradability and the unique properties conferred by the malonate functional group.

In the pursuit of greener and more sustainable polymer synthesis, enzyme-catalyzed polymerization has emerged as a promising alternative to traditional methods. nih.govrsc.org For the synthesis of malonate-based polyesters, immobilized Candida antarctica lipase (B570770) B (iCaLB) has been successfully employed as a biocatalyst. nih.govresearchgate.netunit.no This enzymatic approach allows for the facile synthesis of linear polyesters from dimethyl malonate and various aliphatic diols under solventless conditions and at mild temperatures, typically around 85°C. nih.govwhiterose.ac.uk This method is considered environmentally friendly and aligns with the principles of a circular economy, as the resulting aliphatic polyesters can be degraded back to their constituent monomers by hydrolytic enzymes. whiterose.ac.uk

Research has demonstrated the successful synthesis of linear polyesters using dimethyl malonate as the diester and aliphatic diols with varying carbon chain lengths (C4, C6, or C8). nih.govresearchgate.netunit.no The resulting polymers exhibit significantly higher molecular masses compared to those synthesized via conventional chemocatalytic methods. researchgate.net

Table 1: Comparison of Polymerization Methods for Malonate-Based Polyesters

Catalyst/MethodMonomersConditionsResulting PolymerKey Advantages
Immobilized Candida antarctica lipase B (iCaLB)Dimethyl malonate, aliphatic diols (C4, C6, C8)Solventless, 85°CLinear polyesters with higher molecular weightEnvironmentally friendly, mild reaction conditions, potential for circular economy. nih.govwhiterose.ac.uk
Antimony oxide, Titanium butoxideDimethyl malonate, various aliphatic polyolsHigh temperatures (>150°C)Short oligomers with low molecular weights (1000-2600 Da)Established industrial catalysts for other polyesters.

This table summarizes the key differences and outcomes between enzyme-catalyzed and metal-catalyzed polymerization of malonate-based polyesters.

Traditional metal-catalyzed polycondensation reactions, widely used for producing polyesters like PET, have proven largely unsuccessful for the synthesis of high molecular weight malonate polyesters. nih.govwhiterose.ac.uk When common catalysts such as antimony oxide and titanium butoxide are used with dimethyl malonate and aliphatic polyols at high temperatures (above 150°C), the resulting products are typically short oligomers with low number-average molecular weights (Mn) ranging from 1000 to 2600 Da. whiterose.ac.ukresearchgate.net

The primary challenge lies in the chelating nature of the β-diketone structure of malonates. whiterose.ac.uk These groups can bind to the metal catalyst, deactivating it and hindering the polymerization process. This chelation effect prevents the formation of long polymer chains, limiting the molecular weight and, consequently, the material properties of the resulting polyester (B1180765). whiterose.ac.uk Overcoming this challenge requires the development of new catalyst systems or polymerization strategies that can circumvent the deactivating effect of the malonate monomer.

Development of Hyperbranched and Dendritic Polymer Architectures

The AB2-type structure of monomers like 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA), which is analogous to this compound, makes them ideal for the synthesis of hyperbranched and dendritic polymers. rsc.orgnih.gov These highly branched, three-dimensional macromolecules exhibit unique properties such as high solubility, low viscosity, and a high density of terminal functional groups. sigmaaldrich.com

Dendrimers, with their perfectly branched and monodisperse structures, and hyperbranched polymers, which are more polydisperse and prepared in a single step, offer significant potential in various fields. rsc.orgsigmaaldrich.com The synthesis of these architectures often involves monomers that possess one reactive group of one type and two reactive groups of another, allowing for the creation of intricate, branched structures. nih.gov Research in this area is extensive, with a focus on creating functional polymeric scaffolds for applications ranging from drug delivery to coatings. rsc.org

Integration into Polyurethane Formulations as Polyols or Chain Extenders

The two hydroxyl groups of this compound make it a suitable candidate for use as a polyol or chain extender in polyurethane formulations. Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. By incorporating this compound, the properties of the resulting polyurethane can be tailored. As a polyol, it contributes to the soft segment of the polyurethane, influencing its flexibility and elasticity. As a chain extender, it reacts with the isocyanate groups to lengthen the polymer chains, affecting the hard segment and properties like hardness and tensile strength.

Functionalization and Modification of Polymeric Systems

The inherent reactivity of the functional groups in this compound allows for the functionalization and modification of existing polymer systems. This can be achieved by grafting it onto polymer backbones or using it in surface modification processes. This approach can introduce new properties to a material, such as improved hydrophilicity, biocompatibility, or the ability to chelate metal ions. rsc.orgmdpi.com The ability to tailor the surface chemistry of polymers opens up a wide range of applications in areas like biomaterials and catalysis. rsc.orgmdpi.com

Role as Cross-linking Agents in Polymer Networks

The bifunctional nature of this compound, possessing two hydroxyl groups, positions it as a viable cross-linking agent in the synthesis of polymer networks. These hydroxyl moieties can readily participate in condensation reactions with monomers or prepolymers containing complementary functional groups, such as carboxylic acids, isocyanates, or epoxides, to form a three-dimensional polymer structure. The central malonate ester core can influence the flexibility and spacing of the cross-links.

The effectiveness of a cross-linking agent significantly impacts the final properties of the polymer network. Factors such as the concentration of the cross-linker and the length and flexibility of its molecular chain play a crucial role. For instance, in methacrylate-based polymer networks, the cross-link density is a key determinant of the material's properties. nih.gov While direct studies on this compound are limited, the principles of polymer chemistry suggest that its incorporation would lead to the formation of a cross-linked structure, enhancing the mechanical and thermal stability of the resulting polymer.

Modification of Polymer Properties and Performance

The introduction of this compound into a polymer backbone is anticipated to modify its properties in several ways. The presence of the polar ester and hydroxyl groups can increase the hydrophilicity of the polymer, potentially affecting its water sorption and solubility characteristics. nih.gov This can be advantageous in applications requiring enhanced wettability or compatibility with aqueous systems.

Furthermore, the structure of the monomer can influence the heterogeneity of the resulting polymer network. nih.gov The relatively compact structure of this compound could lead to a more densely cross-linked network compared to longer-chain cross-linkers, which in turn affects the material's modulus and glass transition temperature. The specific impact on properties such as storage modulus and rubbery modulus would depend on the host polymer and the degree of cross-linking achieved. nih.gov

Development of Specialty Materials

The unique chemical structure of this compound makes it a candidate for the development of specialty materials with tailored functionalities.

Materials with Metal Chelating Capabilities

The oxygen atoms in the ester and hydroxyl groups of this compound possess lone pairs of electrons that can potentially coordinate with metal ions. By incorporating this monomer into a polymer matrix, it is theoretically possible to create materials with metal-chelating properties. Such polymers could find applications in areas like water purification for the removal of heavy metal ions or in the development of specialized analytical resins. The effectiveness of chelation would depend on the spatial arrangement of the functional groups within the polymer network and their accessibility to the metal ions. For comparison, resins containing iminodiacetate (B1231623) groups are well-known for their high selectivity in binding polyvalent metal ions. bio-rad.com

Contribution to Bio-based and Degradable Polymer Systems

There is a growing interest in developing polymers from sustainable resources. Malonic acid and its esters, including dimethyl malonate, are available from bio-based production processes. specialchem.com This suggests that this compound could also be synthesized from renewable feedstocks, making it an attractive building block for bio-based polymers.

Utility in Advanced Coatings and Resins

The hydroxyl groups of this compound make it a suitable component in the formulation of various coatings and resins, such as polyurethanes and epoxy resins. In polyurethane systems, it can act as a polyol, reacting with diisocyanates to form a cross-linked network. This can contribute to the hardness and chemical resistance of the coating.

Advanced Spectroscopic Characterization and Structure Elucidation of Dimethyl Bis Hydroxymethyl Malonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of atomic nuclei. For Dimethyl bis(hydroxymethyl)malonate, ¹H and ¹³C NMR are instrumental in confirming its molecular structure.

While specific spectral data for this compound is not extensively detailed in publicly available literature, its synthesis from aminoacetal has been noted. jst.go.jp The configurations of related isomers have been successfully determined using NMR spectra, highlighting the technique's power in stereochemical assignments. jst.go.jp

Definitive Structural Assignment and Purity Assessment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The methoxy protons (-OCH₃) would likely appear as a sharp singlet, while the protons of the hydroxymethyl groups (-CH₂OH) would show a characteristic splitting pattern due to coupling with the adjacent hydroxyl proton, which itself may appear as a broad singlet. The central quaternary carbon means there is no proton at that position.

The ¹³C NMR spectrum provides complementary information, with signals for the carbonyl carbons of the ester groups, the central quaternary carbon, the carbons of the hydroxymethyl groups, and the methoxy carbons. The chemical shifts of these signals are indicative of their electronic environment and are crucial for confirming the carbon framework of the molecule.

Purity assessment is achieved by scrutinizing the NMR spectra for the presence of signals from impurities or starting materials. The integration of ¹H NMR signals allows for the quantitative determination of the relative amounts of different compounds in a sample.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
-OCH₃3.7 - 3.8Singlet6H
-CH₂OH3.9 - 4.1Doublet4H
-OHVariableBroad Singlet2H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
C=O168 - 172
C(CH₂OH)₂65 - 70
-CH₂OH60 - 65
-OCH₃52 - 55

Elucidation of Reaction Pathways and Intermediates

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction mechanisms. For instance, in the synthesis of derivatives of this compound, such as its use in condensation reactions to form 1,3-dioxane diesters, NMR can be employed to follow the disappearance of starting material signals and the appearance of product signals. ubbcluj.ro This provides valuable kinetic and mechanistic information.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unambiguously assigning all proton and carbon signals, especially for more complex derivatives.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Identification of Key Functional Groups and Molecular Fingerprints

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups. A sharp, intense peak around 1750-1730 cm⁻¹ would correspond to the C=O stretching of the ester groups. The C-O stretching vibrations of the ester and alcohol functionalities would appear in the fingerprint region (1300-1000 cm⁻¹).

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds, which are weak in the IR spectrum, often give strong Raman signals.

Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy can also be used to study the conformational isomers of malonate derivatives. rsc.orgresearchgate.net The positions and shapes of vibrational bands can be sensitive to the molecular conformation and the presence of intermolecular interactions, such as hydrogen bonding. For this compound, the presence of hydroxyl groups allows for the formation of intermolecular hydrogen bonds, which would be reflected in the broadening and shifting of the O-H stretching band in the IR spectrum.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃), a hydroxymethyl group (-CH₂OH), or cleavage of the ester bond. Analysis of these fragment ions helps to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental formula of a compound by measuring its mass with very high precision. For this compound (C7H12O6), the theoretical monoisotopic mass can be calculated with a high degree of accuracy. This calculated exact mass serves as a benchmark for experimental determination via HRMS, where a deviation of only a few parts per million (ppm) between the measured and calculated mass can confirm the elemental composition.

The theoretical exact masses for common adducts of this compound are presented below. These values are critical for the interpretation of HRMS data.

Adduct IonChemical FormulaTheoretical Exact Mass (m/z)
[M+H]+[C7H13O6]+193.0707
[M+Na]+[C7H12O6Na]+215.0526
[M+K]+[C7H12O6K]+231.0265
[M-H]-[C7H11O6]-191.0561

Note: These values are calculated based on the most abundant isotopes of each element.

Fragmentation Pattern Analysis for Structural Connectivity

Upon ionization, malonate esters typically undergo characteristic fragmentation pathways, including the loss of alkoxy groups and rearrangements. For this compound, the presence of the hydroxymethyl substituents introduces additional potential fragmentation sites. A plausible fragmentation pattern is outlined below.

Proposed Fragment IonChemical Formulam/z (Monoisotopic)Proposed Origin
[M-OCH3]+[C6H9O5]+161.0450Loss of a methoxy radical
[M-COOCH3]+[C5H9O4]+133.0501Loss of a carbomethoxy radical
[M-CH2OH]+[C6H9O5]+161.0450Loss of a hydroxymethyl radical
[M-H2O]+•[C7H10O5]+•174.0528Dehydration

This table represents a predictive fragmentation pattern based on the general fragmentation of malonate esters.

X-ray Diffraction Analysis (for Crystalline Compounds)

For derivatives of this compound that can be obtained in a crystalline form, X-ray diffraction analysis offers the definitive method for determining the three-dimensional molecular structure in the solid state.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single crystal X-ray diffraction is a powerful technique that provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined with high accuracy. This allows for an unambiguous confirmation of the molecular connectivity and the stereochemistry of the compound. While a specific crystal structure for this compound has not been reported in the surveyed literature, studies on related crystalline malonate-containing compounds have demonstrated the utility of this technique in elucidating their detailed molecular geometries.

Theoretical and Computational Chemistry Investigations of Dimethyl Bis Hydroxymethyl Malonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost.

Molecular Geometry Optimization and Electronic Structure Analysis

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For dimethyl bis(hydroxymethyl)malonate, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. This process provides a detailed picture of its spatial arrangement.

Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for understanding the molecule's polarity and reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value (Å or °)
Bond LengthC-CData not available
C=OData not available
C-OData not available
O-HData not available
Bond AngleO=C-OData not available
C-C-CData not available
Dihedral AngleH-O-C-CData not available

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Vibrational Frequency Predictions and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. This correlation is invaluable for confirming the structure of the synthesized compound.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretchData not available
C-H stretchData not available
C=O stretchData not available
C-O stretchData not available
C-C stretchData not available

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the structure and properties of molecular solids and in intermolecular interactions in solution. For this compound, the hydroxyl groups are capable of forming strong intramolecular and intermolecular hydrogen bonds. NCI analysis would identify and characterize these interactions, providing insight into the compound's crystal packing and physical properties like melting point and solubility.

Thermochemical Property Calculations

DFT can be used to calculate important thermochemical properties, such as the heat of formation, enthalpy, and Gibbs free energy. These values are fundamental for understanding the thermodynamics of reactions involving this compound and for predicting its stability under various conditions.

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are employed to study the behavior of larger systems over time. For this compound, MD simulations could be used to model its behavior in different solvents or to simulate the bulk properties of the solid or liquid state. These simulations provide a dynamic picture of intermolecular interactions and can predict macroscopic properties like density and viscosity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Despite a thorough review of available scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies focusing exclusively on this compound have been identified. While the principles of QSAR and QSPR are broadly applied in computational chemistry to predict the biological activity and physicochemical properties of compounds based on their molecular structure, dedicated research on this particular malonate derivative appears to be limited or not publicly available.

QSAR and QSPR studies are powerful computational tools that correlate variations in the structural features of molecules with their observed biological activities or properties. These studies typically involve the calculation of various molecular descriptors that quantify different aspects of a molecule's size, shape, electronic distribution, and lipophilicity. These descriptors are then used to build mathematical models that can predict the activity or properties of new, untested compounds.

In the context of malonic acid derivatives, QSAR studies have been conducted on related compounds to explore their potential as, for example, enzyme inhibitors. Similarly, QSPR studies are used to predict properties like boiling point, solubility, and toxicity for various classes of organic compounds.

The absence of specific QSAR/QSPR data for this compound means that no data tables with detailed research findings can be presented at this time. Such studies would be valuable for predicting its potential biological activities, toxicological profile, and physicochemical characteristics, thereby guiding future experimental research and applications. Future computational studies may yet explore the QSAR and QSPR of this compound, contributing to a more comprehensive understanding of its chemical behavior.

Emerging Research Directions and Future Perspectives for Dimethyl Bis Hydroxymethyl Malonate

Integration with Sustainable and Green Chemical Synthesis Methodologies

The chemical industry's shift towards sustainability has placed a strong emphasis on the use of renewable feedstocks and environmentally benign processes. Malonic acid and its esters, including dimethyl malonate, are now available through sustainable, bio-based production routes, enhancing their appeal as green chemical building blocks. specialchem.com This positions Dimethyl bis(hydroxymethyl)malonate, a direct derivative, at the forefront of sustainable chemical innovation.

Future research is focused on several key areas of green chemistry:

Bio-based Feedstocks: The synthesis of malonates from renewable resources, such as through the oxidative decarboxylation of malic acid, provides a sustainable alternative to petroleum-based routes.

Enzymatic Catalysis: Biocatalysis offers a powerful tool for the green synthesis and derivatization of malonate compounds. For instance, the enzyme-catalyzed synthesis of linear polyesters using dimethyl malonate as a diester has been successfully demonstrated in solvent-less conditions, a significant improvement over traditional metal-catalyzed methods that are often inefficient. nih.govresearchgate.netwhiterose.ac.uknih.gov

Green Solvents and Conditions: The development of synthetic routes that operate in environmentally friendly solvents or under solvent-free conditions is a critical goal. The enzymatic polycondensation of dimethyl malonate, for example, proceeds at a mild 85°C without the need for a solvent. nih.gov

These methodologies contribute to creating more sustainable and resilient supply chains for malonate-based chemicals and the advanced materials derived from them. specialchem.com

Development of Novel Catalytic Systems for its Derivatization and Polymerization

The utility of this compound is largely defined by the efficiency with which it can be converted into downstream products, such as monomers and polymers. The development of novel catalytic systems is paramount to unlocking its full potential.

For Synthesis: The production of dialkyl bis(hydroxymethyl)malonates typically involves reacting a dialkyl malonate with formaldehyde (B43269) in the presence of a base catalyst. google.com While effective, research is exploring more advanced and reusable catalytic systems.

Catalyst TypeExamplesApplication
Homogeneous Base Catalysts Calcium hydroxide, Potassium bicarbonate, Sodium hydroxideSynthesis of this compound google.comorgsyn.org
Heterogeneous Base Catalysts Polymer-supported amines, Ion exchange resinsSynthesis of this compound google.com
Zeolites Aluminosilicate (B74896) zeolitesThermolysis of the compound to produce methylene (B1212753) malonates google.com
Biocatalysts (Enzymes) Immobilized Candida antarctica lipase (B570770) BPolymerization of dimethyl malonate with diols to form polyesters nih.govresearchgate.netwhiterose.ac.uknih.gov
Organocatalysts Chiral amino-thioureas, BispidinesAsymmetric derivatization of malonates (e.g., Michael addition) nih.govmdpi.com

For Derivatization and Polymerization: A significant area of research is in the polymerization of malonate-derived monomers. Here, biocatalysis has shown remarkable promise. A study on the synthesis of malonate polyesters found that traditional metal catalysts like antimony oxide and titanium butoxide were largely unsuccessful, yielding polymers with very low molecular weights. nih.govwhiterose.ac.uk In contrast, using the enzyme immobilized Candida antarctica lipase B under solvent-free conditions produced polyesters with significantly higher molecular weights, demonstrating the superiority of biocatalytic systems for this application. nih.govwhiterose.ac.uknih.govyork.ac.uk

Furthermore, the field of organocatalysis is being explored for the asymmetric derivatization of malonates, enabling the creation of chiral molecules with specific functionalities. nih.govmdpi.comnih.gov The development of catalysts that can precisely control the structure and properties of polymers derived from this compound is a key objective for future materials science.

Exploration of New Applications in Advanced Functional Materials

This compound serves as a crucial intermediate for creating a wide range of substituted esters and monomers, which are precursors to advanced functional materials. orgsyn.org Its bifunctional nature, possessing two hydroxyl groups and two ester groups, allows for diverse chemical modifications.

One of the most promising applications is in the creation of functional polymers . Research has demonstrated that linear polyesters synthesized from dimethyl malonate can act as effective metal chelators. nih.govresearchgate.netwhiterose.ac.uknih.gov These malonate-based polymers have shown the ability to extract metal ions, such as copper, from aqueous solutions in biphasic systems. whiterose.ac.uk This opens up potential applications in hydrometallurgy and environmental remediation for purifying waste streams. whiterose.ac.uk

The versatility of the malonate group also extends to other areas:

Biodegradable Polymers: As a derivative of dicarboxylic acid, it is a building block for aliphatic polyesters, which are known for their biodegradability due to their hydrolyzable ester bonds. mdpi.comrsc.org

Biomedical and Pharmaceutical Applications: Malonate derivatives are integral to the synthesis of various biologically active compounds, including antibacterial and antiviral agents. nih.gov Chalcone derivatives containing a malonate group have shown significant activity against plant pathogens like Xanthomonas oryzae pv. oryzae and the tobacco mosaic virus. nih.gov

Cross-linking Agents and Adhesion Promoters: The functional groups in malonate derivatives make them suitable for use as cross-linking agents in polymer formulations and as adhesion promoters. specialchem.com

Future research will likely focus on tailoring the structure of polymers derived from this compound to create materials with specific thermal, mechanical, and functional properties for high-value applications. wiley.comsciltp.com

Advances in Continuous Flow Chemistry for its Synthesis and Reactions

Continuous flow chemistry is a transformative technology in chemical manufacturing that offers substantial advantages over traditional batch processing. seqens.commt.comspirochem.com The synthesis of this compound and its subsequent reactions are well-suited for this intensified process. google.com

The production of the compound can be performed in a continuous flow reactor, where reactants are pumped through a system for mixing and reaction under precisely controlled conditions. google.comlew.ro This approach offers numerous benefits compared to batch synthesis.

Advantage of Flow ChemistryDescriptionRelevance to this compound
Enhanced Safety Small reactor volumes minimize the inventory of hazardous materials and allow for better control of exothermic reactions. mt.comresearchgate.netThe synthesis involves formaldehyde and can be exothermic; flow reactors mitigate these risks.
Improved Control and Consistency Precise control over parameters like temperature, pressure, and residence time leads to higher yields and purity. seqens.commt.comEnsures consistent product quality and minimizes the formation of side products.
Scalability Scaling up is achieved by running the system for longer periods or by parallelizing reactors, avoiding the challenges of batch scale-up. seqens.comspirochem.comresearchgate.netFacilitates efficient transition from laboratory-scale research to industrial production. nih.gov
Process Intensification Reactions are often much faster due to superior heat and mass transfer. researchgate.net Multi-step sequences can be "telescoped" without isolating intermediates. nih.govAllows for a more efficient, smaller-footprint manufacturing process for the compound and its derivatives, like methylene malonates. google.com

The use of continuous flow reactors is particularly relevant for the conversion of this compound into methylene malonate monomers, a process that can be performed as a discrete module in a continuous operation plant. google.com This methodology represents a significant step towards safer, cleaner, and more efficient production of this key chemical intermediate. lew.ro

Potential in Bio-inspired and Biomimetic Chemical Transformations

Bio-inspired and biomimetic chemistry seeks to mimic nature's synthetic strategies to build complex molecules under mild conditions. The malonate functional group is a recurring motif in natural product biosynthesis, and this compound offers a platform for exploring these transformations.

A key area of interest is the activation of the malonate moiety for carbon-carbon bond formation under biologically relevant conditions. Research has shown that linking malonates to nucleosides can mediate a biomimetic Claisen condensation in aqueous solution under mild acidic conditions. nih.gov This is significant because such reactions typically require harsh, basic conditions. The study suggests that the nucleoside acts as a biomimetic activating group, mimicking the function of t-RNA in natural biosynthetic pathways. nih.gov

This principle could be extended to this compound. The two hydroxyl groups provide handles for attaching bio-inspired activating groups, potentially enabling complex, enzyme-free cascade reactions at or near room temperature. This could lead to novel synthetic routes for:

Polyketide-like structures: Mimicking the iterative chain-extension process found in polyketide synthesis.

Complex heterocyclic compounds: Using the malonate as a linchpin in multi-component cyclization reactions. mdpi.comnih.gov

Functionalized polymers: Employing bio-inspired triggers to initiate polymerization or cross-linking in response to specific environmental cues.

By drawing inspiration from biological systems, researchers can develop novel synthetic methodologies that leverage the inherent reactivity of the malonate core within this compound to construct intricate molecular architectures with high efficiency and selectivity. nih.gov

Q & A

Basic: What are the optimal synthetic routes for dimethyl bis(hydroxymethyl)malonate, and how do reaction conditions influence yield?

This compound is typically synthesized via esterification or transesterification of malonic acid derivatives. Key factors include:

  • Catalyst selection : Acidic catalysts (e.g., sulfuric acid) or enzymatic methods can enhance esterification efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while anhydrous conditions prevent hydrolysis .
  • Temperature control : Elevated temperatures (80–120°C) accelerate reaction rates but may promote side reactions like decarboxylation.
    For reproducibility, optimize stoichiometry (e.g., molar ratios of hydroxymethyl groups to malonate cores) and monitor progress via FT-IR or <sup>1</sup>H NMR to track ester carbonyl (~1700 cm⁻¹) and hydroxyl group disappearance .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : <sup>1</sup>H NMR identifies hydroxymethyl protons (δ 3.8–4.2 ppm) and ester methyl groups (δ 3.6–3.7 ppm). <sup>13</sup>C NMR confirms carbonyl carbons (δ 165–170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) quantifies purity, using acetonitrile/water gradients to resolve polar byproducts .

Advanced: How can researchers resolve contradictions in spectroscopic data for hydroxymethyl-containing malonates?

Contradictions often arise from:

  • Tautomerism or dynamic equilibria : Variable-temperature NMR (-40°C to 25°C) can stabilize transient conformers .
  • Impurity interference : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to differentiate signals. For example, X-ray structures resolve ambiguities in steric hindrance effects on hydroxymethyl group orientation .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry, cross-referencing experimental data .

Advanced: What strategies mitigate hydrolysis and thermal degradation during storage or reactions?

  • Lyophilization : Freeze-drying minimizes hydrolytic degradation in aqueous solutions .
  • Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress oxidation or metal-catalyzed decomposition .
  • Inert atmospheres : Conduct reactions under nitrogen/argon to prevent moisture ingress. Store in amber vials at -20°C with desiccants .

Advanced: How does this compound function in coordination chemistry, and what factors influence metal-ligand stability?

This compound acts as a polydentate ligand, forming complexes with transition metals (e.g., Zr, Hf) via hydroxyl and ester oxygen atoms. Stability depends on:

  • pH : Neutral to mildly acidic conditions favor deprotonation of hydroxyl groups, enhancing metal binding .
  • Steric effects : Bulky substituents on the malonate core reduce ligand flexibility, impacting coordination geometry .
  • Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize charged intermediates but may compete for coordination sites .

Methodological: What computational tools are recommended for modeling this compound’s reactivity?

  • Molecular docking : AutoDock Vina predicts binding affinities in enzyme inhibition studies (e.g., acetylcholinesterase) .
  • MD simulations : GROMACS models solvation effects and conformational dynamics over nanosecond timescales .
  • QSAR studies : Utilize MOE or Schrödinger Suite to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Methodological: How should researchers design toxicity assays for hydroxymethyl malonate derivatives?

  • In vitro models : Use HepG2 or HEK293 cells to assess cytotoxicity (MTT assay) and oxidative stress (ROS detection) .
  • Ecotoxicity screening : Follow EPA guidelines for aquatic toxicity testing (e.g., Daphnia magna LC50) .
  • Metabolic profiling : LC-MS/MS identifies metabolites formed via esterase-mediated hydrolysis in liver microsomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dimethyl bis(hydroxymethyl)malonate
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Dimethyl bis(hydroxymethyl)malonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.